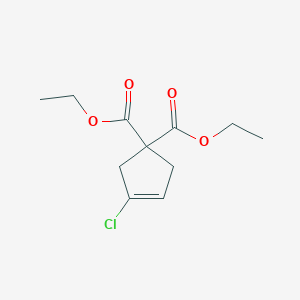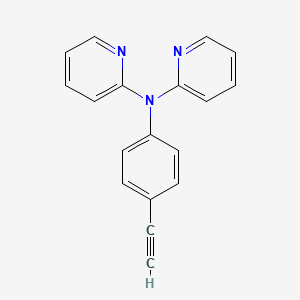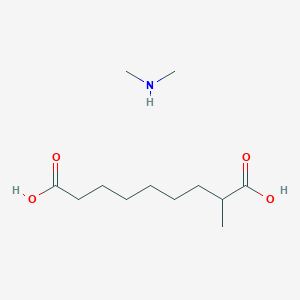
N-methylmethanamine;2-methylnonanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylmethanamine;2-methylnonanedioic acid is a compound with the molecular formula C12H25NO4 and a molecular weight of 247.33100 g/mol . . It is a combination of N-methylmethanamine and 2-methylnonanedioic acid, forming a unique structure that has various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of N-methylmethanamine;2-methylnonanedioic acid involves the reaction between N-methylmethanamine and 2-methylnonanedioic acid. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the product .
Analyse Des Réactions Chimiques
N-methylmethanamine;2-methylnonanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
The major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the original compound .
Applications De Recherche Scientifique
N-methylmethanamine;2-methylnonanedioic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methylmethanamine;2-methylnonanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-methylmethanamine;2-methylnonanedioic acid can be compared with other similar compounds, such as:
N-methylmethanimine: A reactive molecular substance containing a methyl group attached to an imine.
Dimethylamine: A simple amine with two methyl groups attached to a nitrogen atom.
Methanimine: An imine with a simple structure, often used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to these similar compounds .
Propriétés
Numéro CAS |
629597-59-7 |
|---|---|
Formule moléculaire |
C12H25NO4 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
N-methylmethanamine;2-methylnonanedioic acid |
InChI |
InChI=1S/C10H18O4.C2H7N/c1-8(10(13)14)6-4-2-3-5-7-9(11)12;1-3-2/h8H,2-7H2,1H3,(H,11,12)(H,13,14);3H,1-2H3 |
Clé InChI |
BUGITQQYIFJSED-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCC(=O)O)C(=O)O.CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


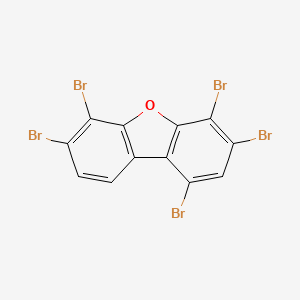
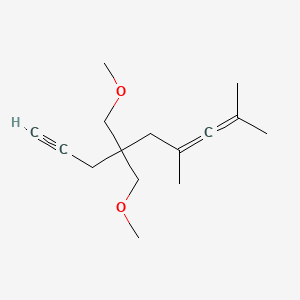
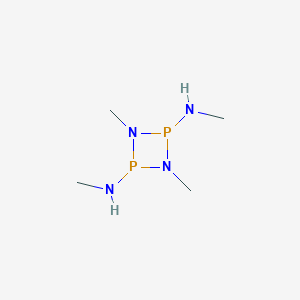
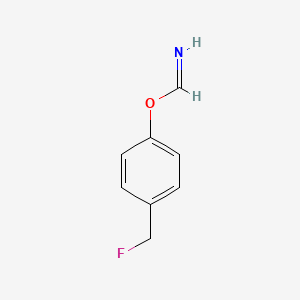
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
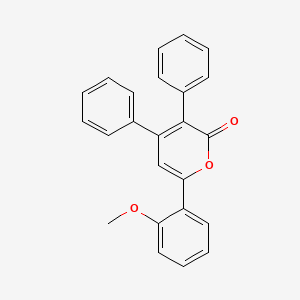
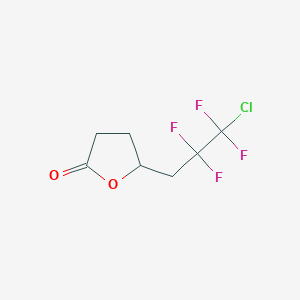
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
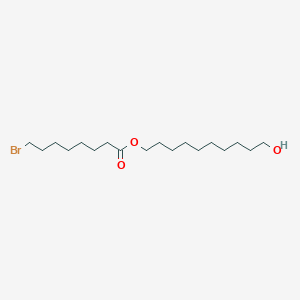
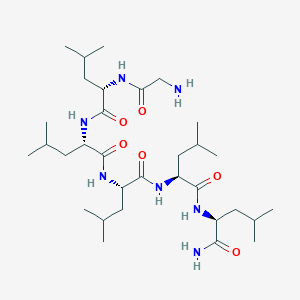
![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
